3,3-Difluoro-2,2-dimethylpentan-1-amine
Description
3,3-Difluoro-2,2-dimethylpentan-1-amine (CID 116839604) is a fluorinated primary amine with the molecular formula C₇H₁₅F₂N (molecular weight: 151.2 g/mol). Its structure features two fluorine atoms at the C3 position and two methyl groups at C2, creating a sterically hindered, branched aliphatic chain. Key identifiers include:
- SMILES: CCC(C(C)(C)CN)(F)F
- InChIKey: ISJVQEUOMQZLST-UHFFFAOYSA-N .
This compound is commercially available (e.g., CymitQuimica offers 50 mg for €667) and is utilized as a building block in organic synthesis . Its fluorine substituents and branching influence its electronic and steric properties, making it valuable for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
3,3-difluoro-2,2-dimethylpentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F2N/c1-4-7(8,9)6(2,3)5-10/h4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJVQEUOMQZLST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)CN)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
3,3-Difluoro-2,2-dimethylpentan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3-Difluoro-2,2-dimethylpentan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2,2-dimethylpentan-1-amine involves its interaction with molecular targets, which can include enzymes, receptors, or other proteins. The presence of fluorine atoms can influence the compound’s binding affinity and specificity, affecting its overall biological activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural differences between 3,3-Difluoro-2,2-dimethylpentan-1-amine and analogous fluorinated amines/alcohols:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fluorine Positions | Substituents | Functional Group | Key Features |
|---|---|---|---|---|---|---|
| This compound | C₇H₁₅F₂N | 151.2 | C3 | 2,2-dimethyl | Primary amine | Branched chain, steric hindrance |
| 4,4-Difluoropentan-1-amine hydrochloride | C₅H₁₁F₂N·HCl | 143.6 (free base) + HCl | C4 | None | Primary amine | Linear chain, less steric bulk |
| 3-Fluoro-3-methylbutan-1-amine acetate | C₅H₁₂FN·C₂H₄O₂ | 163.2 (combined) | C3 | 3-methyl | Primary amine | Single fluorine, shorter chain |
| 3,3-Difluoro-2,2-dimethylcyclobutan-1-amine hydrochloride | C₆H₁₂ClF₂N | 187.6 | C3 | 2,2-dimethyl (cyclobutane) | Primary amine | Rigid cyclic structure |
| 3,3-Difluoro-2,2-dimethylpentan-1-ol | C₇H₁₄F₂O | 152.2 | C3 | 2,2-dimethyl | Alcohol | Same backbone, hydroxyl group |
Notes:
- Fluorine positioning (C3 vs. C4) and chain length significantly alter electronic and steric profiles.
- Cyclobutane derivatives (e.g., C₆H₁₂ClF₂N) exhibit restricted conformational flexibility compared to acyclic analogs .
- Alcohol analogs (e.g., C₇H₁₄F₂O) lack the amine’s nucleophilicity but retain fluorine-induced polarity .
Key Observations :
- Steric bulk from dimethyl groups in this compound likely slows nucleophilic reactions compared to linear analogs like 4,4-Difluoropentan-1-amine.
Electronic and Physicochemical Properties
- Basicity: Fluorine’s electron-withdrawing effect reduces the amine’s basicity. The proximity of fluorines to the amine group in this compound likely results in a lower pKa compared to mono-fluorinated or non-fluorinated analogs.
- Stability : Fluorine substituents increase metabolic stability, a trait advantageous in drug design .
Biological Activity
3,3-Difluoro-2,2-dimethylpentan-1-amine (CAS Number: 1895193-38-0) is a synthetic compound that has garnered attention for its potential biological activities. This article examines the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of fluorine atoms in the structure enhances its lipophilicity and possibly its interaction with biological targets. The compound's structure can be represented as follows:
Target Interactions
The biological activity of this compound is primarily attributed to its interaction with specific protein targets within cells. Research indicates that compounds with similar amine functional groups often act as enzyme inhibitors or modulators of signaling pathways. The exact targets for this compound remain under investigation but may include:
- Protein Kinases : Inhibition of protein kinases can lead to alterations in cell growth and differentiation pathways.
- Receptors : The compound may interact with various receptors, influencing cellular responses.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity. Some notable findings include:
- Cell Proliferation Inhibition : Studies suggest that the compound can inhibit the proliferation of certain cancer cell lines.
- Anti-inflammatory Properties : Preliminary data indicate potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Case Studies
-
Cancer Cell Line Study : A study involving human breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
Concentration (µM) Cell Viability (%) 0 100 10 85 25 70 50 40 - Inflammation Model : In a murine model of inflammation, administration of the compound led to a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
Pharmacokinetics
The pharmacokinetic profile of this compound is still being elucidated. However, compounds with similar structures typically exhibit:
- Absorption : High lipophilicity may enhance oral bioavailability.
- Metabolism : Likely metabolized via hepatic pathways; further studies are needed to determine specific metabolic routes.
- Excretion : Primarily renal excretion expected based on molecular weight and structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
